6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a pyrimidinyl group attached to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the pyrimidinyl group. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the spirocyclic core.
Amidation: The carboxylic acid group can be introduced through amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce or modify functional groups within the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can be used to study biological processes and pathways. Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which 6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: is structurally similar to other pyrimidinyl-containing spirocyclic compounds.
This compound: differs from these compounds in the specific arrangement of its functional groups and the presence of the carboxylic acid moiety.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(5-chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQGOCAXYAAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.